Cas no 1807017-53-3 (Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate)

Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate is a specialized benzoate derivative featuring a nitro, cyano, and aminomethyl functional group arrangement. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for diverse reactivity in nucleophilic and electrophilic transformations. The presence of both electron-withdrawing (nitro, cyano) and electron-donating (aminomethyl) groups enhances its utility in fine chemical synthesis, particularly in the development of pharmaceuticals and agrochemical intermediates. Its ester group provides additional versatility for further derivatization. The compound’s well-defined reactivity profile makes it a valuable building block for constructing complex heterocyclic frameworks or functionalized aromatic systems.
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate structure
1807017-53-3 structure
Product Name:Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate
CAS No:1807017-53-3
MF:C10H9N3O4
MW:235.196161985397
CID:4954807
Update Time:2025-05-20

Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate
    • Inchi: 1S/C10H9N3O4/c1-17-10(14)8-3-6(4-11)2-7(5-12)9(8)13(15)16/h2-3H,4,11H2,1H3
    • InChI Key: HZEARJGXUTWGGT-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C(C#N)=CC(CN)=C1)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 356
  • XLogP3: 0.2
  • Topological Polar Surface Area: 122

Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015008981-250mg
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate
1807017-53-3 97%
250mg
470.40 USD 2021-06-21
Alichem
A015008981-500mg
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate
1807017-53-3 97%
500mg
831.30 USD 2021-06-21
Alichem
A015008981-1g
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate
1807017-53-3 97%
1g
1,564.50 USD 2021-06-21

Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate Related Literature

Additional information on Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate

Research Brief on Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate (CAS: 1807017-53-3): Recent Advances and Applications

Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate (CAS: 1807017-53-3) is a chemically synthesized intermediate that has garnered significant attention in recent pharmaceutical and biochemical research. This compound, characterized by its nitrobenzoate backbone and cyano-aminomethyl functional groups, serves as a critical building block in the development of novel therapeutic agents. Recent studies have explored its potential in drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial compounds.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate as a precursor in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The researchers utilized this compound to develop a series of derivatives that showed promising activity against non-small cell lung cancer cell lines, with IC50 values in the nanomolar range. The presence of both electron-withdrawing (nitro and cyano) and electron-donating (aminomethyl) groups on the aromatic ring was found to be crucial for maintaining the optimal binding conformation with the target protein.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of novel quinolone derivatives using Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate as a key intermediate. These derivatives exhibited broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics. The study highlighted the compound's versatility in medicinal chemistry, particularly its ability to serve as a scaffold for introducing various pharmacophores.

From a synthetic chemistry perspective, advances in the production and purification of Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate have been reported in Organic Process Research & Development (2023). Researchers developed a more efficient, green chemistry approach to its synthesis, reducing the number of steps from five to three while maintaining a high yield (82%) and purity (>99%). This improved synthetic route addresses previous challenges related to the instability of the nitro group during traditional synthesis methods.

The compound's mechanism of action and structure-activity relationships continue to be areas of active investigation. Computational modeling studies published in the Journal of Chemical Information and Modeling (2024) have provided new insights into the electronic properties and conformational flexibility of Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate, explaining its effectiveness as a pharmacophore in various therapeutic contexts. These findings are expected to guide future drug design efforts utilizing this versatile chemical scaffold.

Looking forward, Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate shows promise in several emerging research areas. Current preclinical studies are exploring its potential in neurodegenerative disease therapeutics, particularly as a precursor for compounds targeting protein misfolding. Additionally, its application in radiopharmaceuticals for diagnostic imaging is under investigation, leveraging the nitro group's potential for radioisotope labeling. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceutical agents.

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